CEP-37440: A Dual Inhibitor of FAK and ALK for Oncological Applications
CEP-37440: A Dual Inhibitor of FAK and ALK for Oncological Applications
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CEP-37440, a potent, orally available small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory activity positions CEP-37440 as a promising therapeutic agent in oncology, particularly for tumors where FAK and/or ALK signaling pathways are dysregulated.[2][3]
Core Mechanism: Dual Kinase Inhibition
CEP-37440 functions as an ATP-competitive inhibitor, selectively binding to the kinase domains of both FAK and ALK.[4] This binding prevents the transfer of phosphate from ATP to their respective substrate proteins, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.
Inhibition of Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Its overexpression and constitutive activation are hallmarks of numerous invasive solid tumors and are associated with metastasis. CEP-37440 effectively inhibits FAK by preventing its autophosphorylation at Tyrosine 397 (Tyr 397), a critical step for its activation and the recruitment of other signaling proteins. By blocking FAK signaling, CEP-37440 disrupts key cellular processes involved in tumor progression, including cell adhesion, migration, and proliferation.
Inhibition of Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Genetic alterations, such as chromosomal rearrangements and mutations leading to its constitutive activation, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. CEP-37440's inhibition of ALK blocks these aberrant growth signals, leading to the induction of apoptosis and suppression of tumor growth in ALK-dependent cancers.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of CEP-37440 has been quantified in various enzymatic and cellular assays. The following tables summarize the key potency data.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | |
| FAK1 | Enzymatic | 2.0 | |
| ALK | Enzymatic | 3.5 | |
| ALK | Enzymatic | 3.1 |
Table 1: Enzymatic Inhibition of FAK and ALK by CEP-37440.
| Target Kinase | Cellular Assay | IC50 (nM) | Reference |
| FAK1 | Cellular Inhibition | 80 | |
| ALK | Cellular Inhibition | 22 | |
| ALK | Cellular (in 75% human plasma) | 120 |
Table 2: Cellular Inhibitory Potency of CEP-37440.
Signaling Pathway Inhibition
The dual inhibition of FAK and ALK by CEP-37440 disrupts critical oncogenic signaling pathways.
Preclinical Efficacy
In vitro studies have demonstrated that CEP-37440 effectively reduces the proliferation of various cancer cell lines, particularly those with high levels of activated FAK or ALK. For instance, in inflammatory breast cancer (IBC) cell lines, CEP-37440 decreased cell proliferation by inhibiting the autophosphorylation of FAK at Tyr 397. The compound has also been shown to induce apoptosis in a dose-dependent manner in susceptible cell lines.
In vivo studies using xenograft models have corroborated these findings. Oral administration of CEP-37440 resulted in significant tumor growth inhibition in a dose-dependent manner. Notably, in a breast cancer xenograft model, CEP-37440 treatment not only reduced primary tumor growth but also inhibited the development of spontaneous brain metastases.
| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | SUM190 | 55 mg/kg (bid) | 79.7% | |
| Breast Cancer | FC-IBC02 | 55 mg/kg (bid) | 33% | |
| Breast Cancer | SUM149 | 55 mg/kg (bid) | 23% |
Table 3: In Vivo Efficacy of CEP-37440 in Breast Cancer Xenograft Models.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-37440 against FAK and ALK enzymes.
Methodology:
-
Recombinant FAK and ALK kinase domains are incubated in a reaction buffer containing ATP and a specific peptide substrate.
-
CEP-37440 is added in a series of dilutions to determine its effect on kinase activity.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (MTS Assay)
Objective: To assess the effect of CEP-37440 on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., inflammatory breast cancer cell lines FC-IBC02, SUM190) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of CEP-37440 or a vehicle control (DMSO) for a specified duration (e.g., 72-192 hours).
-
Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
The plates are incubated to allow for the conversion of MTS to a soluble formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the concentration that inhibits proliferation by 50% (GI50).
Western Blotting for Phospho-FAK
Objective: To confirm the inhibition of FAK autophosphorylation in cells treated with CEP-37440.
Methodology:
-
Cancer cells are treated with CEP-37440 (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FAK (Tyr 397) and total FAK.
-
Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the ratio of phosphorylated FAK to total FAK.
Conclusion
CEP-37440 is a potent dual inhibitor of FAK and ALK with a well-defined mechanism of action. Its ability to simultaneously block two key oncogenic signaling pathways provides a strong rationale for its clinical development. The preclinical data demonstrate significant anti-proliferative and anti-metastatic activity in relevant cancer models. Further clinical investigation is warranted to establish its therapeutic potential in patients with tumors characterized by FAK overexpression and/or ALK dysregulation.
References
- 1. Cep-37440 | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
